![molecular formula C27H36N4O3 B2602501 N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922013-74-9](/img/structure/B2602501.png)
N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains several functional groups based on its name. It includes a mesityl group, a tetrahydroquinoline group, and a morpholine group, among others .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex given the various groups present. The N-mesityl group, for example, is known to influence the structure and reactivity of NHCs .Chemical Reactions Analysis
Again, while specific information is lacking, N-mesityl groups have been found to accelerate NHC-catalyzed reactions of α-functionalized aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present.Scientific Research Applications
Vasodilator and Antihypertensive Agent
N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide belongs to a series of compounds with significant vasodilator and antihypertensive properties. Studies have shown that compounds in this series, particularly those with 2-mesitylamino/2-mesitylimino tautomeric forms, are highly active as antihypertensive agents. They demonstrate a hemodynamic profile characteristic of an arteriolar dilator, and are also potent inhibitors of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Role in Synthesis of N-Methyl-tetrahydroquinolines
This compound is associated with the synthesis of N-methyl-tetrahydroquinolines (MTHQs), which are useful in various chemical applications. The synthesis of MTHQs typically involves the methylation of quinolines, a class of highly unsaturated nitrogen-containing heterocyclic aromatic compounds. Research in this area has been focused on developing efficient methods for the synthesis of MTHQs using CO2 and H2, with certain catalysts proving to be highly effective (He et al., 2017).
Application in Fluorescent Zinc Sensors
Bisquinoline derivatives, which are structurally related to N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide, have been synthesized and utilized as fluorescent sensors for zinc ions. These compounds exhibit a zinc ion-induced fluorescence, which varies depending on the size of the alkyl groups attached. The fluorescence intensity of these compounds is a key parameter in their use for cellular fluorescent microscopic analysis (Mikata et al., 2009).
Neurological Research
This compound is structurally related to tetrahydroquinolines, which have been identified in human brains, both in normal and parkinsonian conditions. Studies have found that tetrahydroisoquinoline, a related compound, was markedly increased in parkinsonian brains, suggesting its potential role as an endogenous neurotoxin and its relevance in neurological research (Niwa et al., 1987).
Dopamine Agonist Properties
N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, related to the compound , have been synthesized and tested for dopamine-like abilities. These studies are significant for understanding the role of these compounds in dilating the renal artery, thus contributing to the field of renal pharmacology (Jacob et al., 1981).
Mechanism of Action
The mechanism of action of this compound would depend on its specific use. For example, in the context of NHC-catalyzed reactions, the N-mesityl group has been found to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-10-12-34-13-11-31)22-7-8-23-21(16-22)6-5-9-30(23)4/h7-8,14-16,24H,5-6,9-13,17H2,1-4H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXDQKPKUSHHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.